
Acetonitrile anion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile anion is an organometallic compound that features a cyanomethyl group bonded to a potassium ion. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations. The cyanomethyl group is a versatile functional group that can participate in a wide range of reactions, making this compound a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetonitrile anion can be synthesized through several methods. One common approach involves the reaction of cyanomethyl halides with potassium metal or potassium hydride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the product. For example, the reaction of cyanomethyl chloride with potassium metal in an inert atmosphere yields this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Acetonitrile anion undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halide ions in alkyl halides to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form cyanohydrins.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve alkyl halides and proceed under anhydrous conditions.
Addition Reactions: Often use carbonyl compounds and may require catalysts or specific reaction conditions.
Coupling Reactions: Utilize palladium catalysts and base, such as potassium carbonate, under inert atmosphere.
Major Products:
Substitution Reactions: Yield alkyl cyanides.
Addition Reactions: Produce cyanohydrins.
Coupling Reactions: Form biaryl compounds.
Scientific Research Applications
Acetonitrile anion has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which Acetonitrile anion exerts its effects involves the nucleophilic attack of the cyanomethyl group on electrophilic centers in target molecules. The potassium ion stabilizes the cyanomethyl anion, enhancing its reactivity. This allows this compound to participate in a variety of chemical transformations, including substitution, addition, and coupling reactions.
Comparison with Similar Compounds
(Cyanomethyl)sodium: Similar in reactivity but with sodium as the counterion.
(Cyanomethyl)lithium: More reactive due to the smaller size and higher charge density of lithium.
(Cyanomethyl)magnesium bromide: A Grignard reagent with similar nucleophilic properties.
Uniqueness: Acetonitrile anion is unique due to its balance of reactivity and stability. The potassium ion provides sufficient stabilization to the cyanomethyl group, making it less reactive than its lithium counterpart but more stable and easier to handle. This makes this compound a versatile and practical reagent for various synthetic applications.
Properties
CAS No. |
21438-99-3 |
|---|---|
Molecular Formula |
C2H2KN |
Molecular Weight |
79.14 g/mol |
IUPAC Name |
potassium;acetonitrile |
InChI |
InChI=1S/C2H2N.K/c1-2-3;/h1H2;/q-1;+1 |
InChI Key |
DMTUQTRZIMTUQV-UHFFFAOYSA-N |
SMILES |
[CH2-]C#N.[K+] |
Canonical SMILES |
[CH2-]C#N.[K+] |
Synonyms |
(cyanomethyl)potassium acetonitrile anion cyanomethyl potassium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


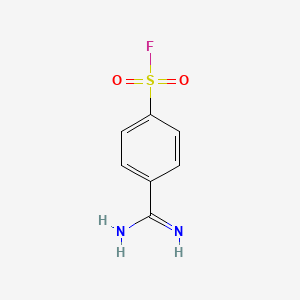
![(1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one](/img/structure/B1227588.png)
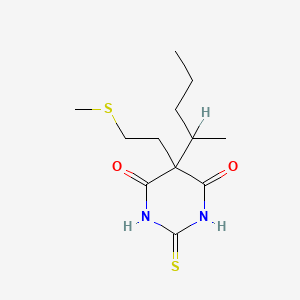

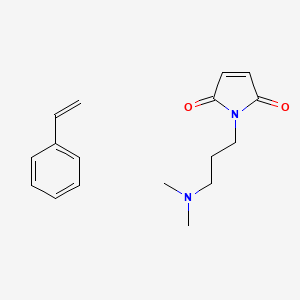
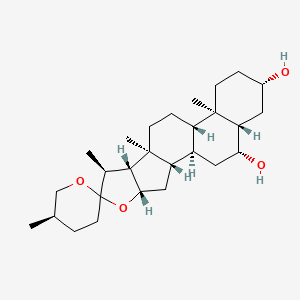
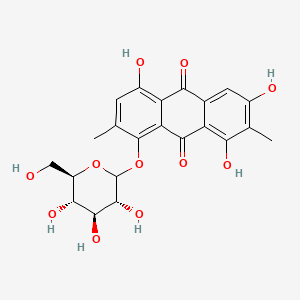
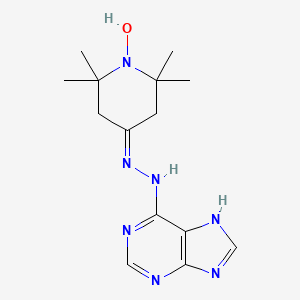


![2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1227603.png)
![2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227605.png)
![2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid](/img/structure/B1227608.png)
![4-[4-(Phenylmethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B1227612.png)
